2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the chlorophenyl, methoxyethyl, and sulfanyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using isopropylamine and appropriate coupling reagents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. Its unique structure allows it to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Chlorophenyl Derivatives: Compounds containing a chlorophenyl group, such as chlorpromazine, which is used as an antipsychotic drug.
Sulfanyl Derivatives: Compounds with a sulfanyl group, such as thiourea, which is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-14(2)24-20(27)16-6-9-18-19(12-16)25-22(26(21(18)28)10-11-29-3)30-13-15-4-7-17(23)8-5-15/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGCTGPTTPOAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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